2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, difluoromethyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
Introduction of the bromine atom: The bromination of the pyrazole ring can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Incorporation of the difluoromethyl group: The difluoromethyl group can be introduced using a difluoromethylating reagent such as difluoromethyl iodide or a difluoromethyl sulfone.
Formation of the thiazole ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone or α-haloester.
Coupling of the pyrazole and thiazole rings: The final step involves the coupling of the pyrazole and thiazole rings through an amide bond formation using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.
Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide, acetone.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties, such as electronic or optical materials.
Biological Research: The compound is used as a tool in biological research to study its effects on various cellular processes and molecular targets.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide: Similar structure with a chlorine atom instead of a bromine atom.
2-[4-bromo-3-(trifluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom, difluoromethyl group, and thiazole ring can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H11BrF2N4OS |
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Molecular Weight |
365.20 g/mol |
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H11BrF2N4OS/c1-5-7(12)8(9(13)14)17-18(5)6(2)10(19)16-11-15-3-4-20-11/h3-4,6,9H,1-2H3,(H,15,16,19) |
InChI Key |
KEAKOSSCLCHOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NC2=NC=CS2)C(F)F)Br |
Origin of Product |
United States |
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